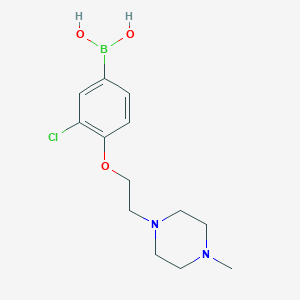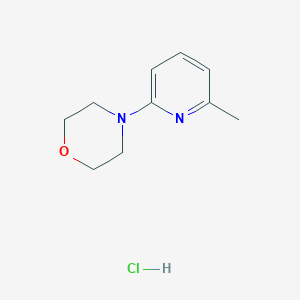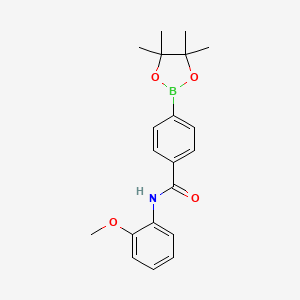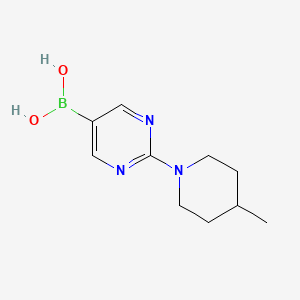
(3-Chloro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of boronic acids and their derivatives is often achieved through catalytic protodeboronation of pinacol boronic esters . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular formula of this compound is C11H17BN2O2 . It contains a boronic acid group attached to a phenyl ring, which is further substituted with a methylpiperazine group and a chloro group.Chemical Reactions Analysis
Boronic acids and their derivatives are commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
This boronic acid derivative is a cornerstone in the synthesis of complex molecules, particularly in the development of new pharmacological agents. Its unique structure enables it to participate in Suzuki coupling reactions, a pivotal method in modern organic synthesis for forming carbon-carbon bonds. This reaction is instrumental in constructing biologically active compounds and potential therapeutic agents. For instance, boronic acids are crucial in synthesizing kinase inhibitors, which play a significant role in targeted cancer therapies. They serve as intermediates in crafting molecules that can inhibit protein kinases, pivotal enzymes in signal transduction pathways within cells. The manipulation of these pathways can halt the proliferation of cancer cells, showcasing the compound's potential in oncological research (Boschelli et al., 2009).
Mecanismo De Acción
Target of Action
Boronic acids, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the compound likely targets palladium catalysts in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the compound to a palladium catalyst . The palladium catalyst then forms a new carbon-carbon bond with another organic group .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds . The downstream effects of this reaction would depend on the specific organic groups involved in the coupling.
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds .
Direcciones Futuras
The future directions in the research and application of boronic acids and their derivatives are vast. They are valuable building blocks in organic synthesis and are used in various chemical reactions . Their unique properties make them suitable for a wide range of applications in medicinal chemistry, materials science, and chemical biology .
Propiedades
IUPAC Name |
[3-chloro-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BClN2O3/c1-16-4-6-17(7-5-16)8-9-20-13-3-2-11(14(18)19)10-12(13)15/h2-3,10,18-19H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXIEUJJRXPFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCN(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten](/img/structure/B1434184.png)












